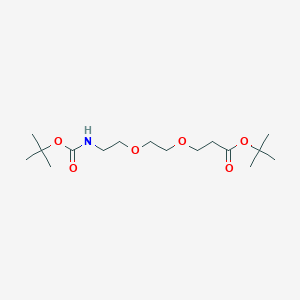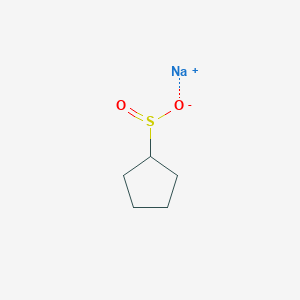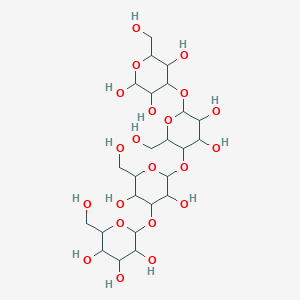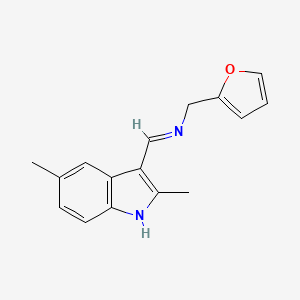![molecular formula C11H14N2 B12310099 rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B12310099.png)
rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[320]heptane is a bicyclic compound that features a pyridine ring attached to a bicycloheptane structure containing a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the bicyclic core.
Resolution of racemic mixture: The final product is often obtained as a racemic mixture, which can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with a piperidine ring.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane: A similar bicyclic compound with an oxygen atom in place of the pyridine ring.
rac-(1R,5R)-1-(pyridin-4-yl)-2-azabicyclo[3.2.0]heptane: A structural isomer with the pyridine ring attached at a different position.
Uniqueness
rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane is unique due to its specific arrangement of the pyridine ring and the bicyclic core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-pyridin-3-yl-2-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C11H14N2/c1-2-10(8-12-6-1)11-5-3-9(11)4-7-13-11/h1-2,6,8-9,13H,3-5,7H2 |
InChI-Schlüssel |
QNWIXLVIVYWSCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1CCN2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)

![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)


![2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)

![2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12310088.png)
